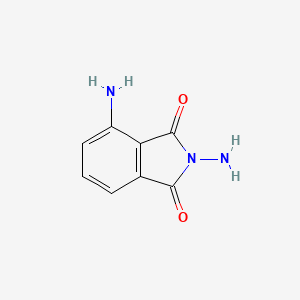

2,4-Diaminoisoindole-1,3-dione

Description

Contextualization within the Isoindole-1,3-dione Chemical Class

2,4-Diaminoisoindole-1,3-dione belongs to the broader chemical class of isoindole-1,3-diones, also commonly known as phthalimides. ontosight.ai This class is characterized by a core structure consisting of a benzene (B151609) ring fused to a five-membered heterocyclic ring containing two carbonyl groups. wikipedia.org The isoindole-1,3-dione scaffold is a fundamental building block in organic synthesis and medicinal chemistry due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. ontosight.aihilarispublisher.com

The synthesis of isoindole-1,3-dione derivatives often involves the condensation of phthalic anhydride (B1165640) with various amines. ontosight.airesearchgate.net This versatility allows for the introduction of a wide range of functional groups, leading to a vast library of compounds with tailored properties. ontosight.ai Derivatives of isoindole-1,3-dione have been investigated for a multitude of potential applications, including as antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. hilarispublisher.comresearchgate.net The planar nature of the isoindole-1,3-dione core, combined with the electronic effects of its substituents, influences its interactions with biological targets. smolecule.com

The properties and reactivity of isoindole-1,3-dione derivatives are significantly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. smolecule.com For instance, electron-withdrawing or electron-donating groups can alter the electron density of the heterocyclic system, thereby affecting its chemical behavior and biological activity. smolecule.com

Table 1: General Properties of the Isoindole-1,3-dione Scaffold

| Property | Description |

| Core Structure | Bicyclic system with a benzene ring fused to a pyrrole (B145914) ring containing two carbonyl groups. wikipedia.org |

| Synthetic Access | Commonly synthesized through the condensation of phthalic anhydride with amines. ontosight.airesearchgate.net |

| Chemical Nature | Aromatic, planar structure with tunable electronic properties based on substitution. smolecule.com |

| Research Interest | Serves as a key pharmacophore in drug discovery and a versatile building block in materials science. ontosight.aihilarispublisher.comacgpubs.org |

Significance as a Luminol (B1675438) Isomer and Versatile Heterocyclic Scaffold

This compound is a structural isomer of luminol (3-aminophthalhydrazide), a compound renowned for its strong blue chemiluminescence in the presence of an oxidizing agent and a catalyst. libretexts.orgulisboa.pt While luminol's light-emitting properties have been extensively studied and applied, particularly in forensic science for blood detection, its isomers are also of scientific interest. libretexts.orgulisboa.pt The study of luminol isomers, including this compound, helps in understanding the structure-activity relationships that govern chemiluminescence. ulisboa.pt The specific arrangement of the amino and carbonyl groups within the heterocyclic system is crucial for the light-emitting reaction.

The chemiluminescence of luminol involves its oxidation in a basic solution, often catalyzed by metal ions like iron, to produce an excited-state product, 3-aminophthalate, which then emits light as it returns to its ground state. libretexts.org The efficiency and wavelength of this emission are influenced by the molecular structure. researchgate.netnih.gov While some isomers of luminol are non-chemiluminescent, the investigation of various structural analogues provides insights into the mechanistic pathways of this fascinating phenomenon. ulisboa.pt

Beyond its relationship to luminol, this compound serves as a versatile heterocyclic scaffold. A heterocyclic scaffold is a core molecular framework containing atoms of at least two different elements in its ring, which can be systematically modified to create a library of related compounds. The isoindole-1,3-dione moiety is considered a "privileged scaffold" in medicinal chemistry because it can interact with multiple biological targets. researchgate.net This versatility makes it a valuable starting point for the synthesis of novel compounds with potential therapeutic activities. hilarispublisher.comnih.gov The presence of two amino groups in this compound offers additional sites for chemical modification, further expanding its potential for creating diverse molecular architectures.

Table 2: Comparison of Luminol and this compound

| Feature | Luminol (3-Aminophthalhydrazide) | This compound |

| Chemical Formula | C₈H₇N₃O₂ guidechem.com | C₈H₇N₃O₂ sigmaaldrich.com |

| Molecular Weight | 177.16 g/mol guidechem.com | 177.16 g/mol sigmaaldrich.com |

| Key Functional Groups | Hydrazide, Amino Group | Imide, Two Amino Groups |

| Primary Significance | Strong Chemiluminescence libretexts.orgulisboa.pt | Structural Isomer of Luminol, Versatile Scaffold |

| IUPAC Name | 5-Amino-2,3-dihydro-1,4-phthalazinedione guidechem.com | 2,4-diamino-1H-isoindole-1,3(2H)-dione sigmaaldrich.com |

De Novo Synthesis Approaches for this compound

Obtention as a Luminol Isomer

This compound is recognized as an isomer of luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione), a compound renowned for its chemiluminescent properties. researchgate.netwikipedia.org Research has demonstrated that this compound can be obtained and studied as one of two luminol isomers. researchgate.netresearchgate.net

A key characteristic of this isomer is its behavior in aqueous solutions. Studies using UV-spectroscopy and fluorescence have shown that 2,4-diaminoisoindoline-1,3-dione can isomerize into 8-amino-4-hydroxyphthalazin-1(2H)-one. researchgate.netresearchgate.net The rate of this transformation is dependent on the pH of the solution. researchgate.netresearchgate.net Thermodynamic dissociation constants for both 2,4-diaminoisoindoline-1,3-dione and its isomerized form have been determined. researchgate.netcolab.ws While luminol itself is synthesized from 3-nitrophthalic acid, the specific synthetic pathway to isolate its this compound isomer involves careful control of reaction conditions to favor the formation of the isoindole structure over the phthalazine (B143731) ring system. wikipedia.org

Targeted Synthesis of Diaminoisoindole-1,3-dione Positional Isomers and Analogues

The synthesis of specific positional isomers of diaminoisoindole-1,3-dione requires tailored strategies, often starting from appropriately substituted phthalic acid derivatives.

Synthesis of 4,7-Diaminoisoindoline-1,3-dione

The synthesis of 4,7-Diaminoisoindoline-1,3-dione is a key process for obtaining this versatile chemical building block. lookchem.com However, the synthesis can present challenges, including the formation of byproducts such as 4-amino-7-chloro derivatives and potential instability during ammonolysis reactions. This isomer is noted for its enhanced nucleophilicity and the distinct NMR spectral patterns that arise from its symmetrical substitution. General synthetic approaches for related structures often involve the condensation of a substituted phthalic anhydride with an amine. For instance, a multi-step synthesis of a complex drug molecule has utilized 3,6-difluorophthalic anhydride, which was prepared from 3,6-dichlorophthalic anhydride, highlighting a potential route for preparing substituted precursors. researchgate.net

Synthetic Pathways for 4,6-Diaminoisoindoline-1,3-dione from Dinitrophthalic Acid Precursors

A well-documented route to 4,6-Diaminoisoindoline-1,3-dione begins with 3,5-dinitrophthalic acid. researchgate.net This multi-step process is a classic example of building a complex molecule through sequential functional group transformations.

The key steps are:

Oxidation: 2-Methyl-3,5-dinitrobenzoic acid is oxidized to 3,5-dinitrophthalic acid. This is typically achieved using a strong oxidizing agent like potassium dichromate in concentrated sulfuric acid. researchgate.net

Imide Formation: The resulting 3,5-dinitrophthalic acid is reacted with urea (B33335) in refluxing acetic acid. This step constructs the isoindoline-1,3-dione core, yielding 4,6-dinitroisoindoline-1,3-dione. researchgate.netlookchem.com

Reduction: The final step is the reduction of the two nitro groups to amino groups. This transformation is commonly carried out using catalytic hydrogenation with palladium on activated charcoal (Pd/C) as the catalyst in a solvent like methanol, to afford the target 4,6-diaminoisoindoline-1,3-dione. researchgate.netlookchem.com

A summary of the reaction yields for the synthesis of 4,6-dinitroisoindoline-1,3-dione is presented below.

| Reactant | Reagent | Conditions | Product | Yield | Source |

| 3,5-Dinitrophthalic acid | Urea | Acetic acid, Reflux, 4h | 4,6-Dinitroisoindoline-1,3-dione | 76% | researchgate.net |

Derivatization Strategies for Aminoisoindoline-1,3-diones

Aminoisoindoline-1,3-diones serve as versatile scaffolds for further chemical modification, allowing for the synthesis of a wide range of derivatives. These derivatizations can target the amino groups on the aromatic ring or the imide nitrogen of the heterocyclic core.

N-Alkylation and N-Arylation: The amino groups can be functionalized through reactions like N-alkylation. For example, 4-(benzylamino)- and 4-((3-phenylpropyl)amino)isoindoline-1,3-dione analogues have been synthesized. researchgate.net

Amide Formation: The amino groups can be acylated to form amides. This strategy was used to develop a series of 6-amido-4-aminoisoindolyn-1,3-dione compounds as potential p70S6K1 inhibitors. researchgate.net

Derivatization of the Imide Nitrogen: The imide nitrogen is another common site for modification. Strategies include the synthesis of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids and N-sulfonylated derivatives. doi.orgnih.gov

Click Chemistry: More advanced derivatization can be achieved using click chemistry, enabling the linkage of the aminoisoindoline-1,3-dione core to other complex molecules. rsc.org

General Synthetic Strategies for the Isoindole-1,3-dione Core

The isoindole-1,3-dione (phthalimide) core is a fundamental structure in organic chemistry, and several general methods exist for its synthesis.

The most traditional and widely used method is the condensation of phthalic anhydride or its derivatives with a primary amine . rsc.orgresearchgate.net This reaction is often carried out by heating the reactants, sometimes in a solvent. rsc.org In line with green chemistry principles, a solventless version of this reaction has been developed, which involves simply heating the phthalic anhydride and the corresponding amine. researchgate.net

More advanced and specialized methods have also been reported:

Catalytic Condensation: A niobium-catalyzed protocol using SiO2-tpy-Nb as a catalyst in a mixture of isopropanol (B130326) and water has been used to synthesize isoindoline-1,3-diones from o-phthalic acids or anhydrides and amines in moderate to excellent yields. researchgate.net

Hexadehydro-Diels-Alder (HDDA) Reaction: A sophisticated approach for creating highly functionalized and fused isoindole-1,3-dione systems involves a domino reaction between substituted tetraynes and imidazole (B134444) derivatives. rsc.orgresearchgate.net This method allows for the formation of multiple new carbon-carbon and carbon-oxygen bonds in a single transformation. rsc.org

Solvent-Free Fusion: Substituted isoindole-1,3-diones can be prepared under solvent-free conditions by fusing a substituted phthalic anhydride (e.g., 3-nitro phthalic anhydride) with an amine derivative (e.g., p-aminoacetophenone). ekb.eg

A table summarizing these general strategies is provided below.

| Synthetic Strategy | Precursors | Key Features | Source |

| Classical Condensation | Phthalic anhydride, Primary amine | Simple, widely applicable, can be solvent-free | rsc.orgresearchgate.net |

| Catalytic Condensation | o-Phthalic acid/anhydride, Amine | Uses SiO2-tpy-Nb catalyst, good yields | researchgate.net |

| HDDA Domino Reaction | Tetraynes, Imidazole derivatives | Forms fused, multifunctionalized cores | rsc.orgresearchgate.net |

| Solvent-Free Fusion | Substituted phthalic anhydride, Amine | Green chemistry approach, thermal conditions | ekb.eg |

Condensation Reactions of Phthalic Anhydride with Amines

The most conventional and widely adopted method for the synthesis of N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine. acs.org This reaction is valued for its efficiency and directness. A common procedure involves reacting equimolar amounts of phthalic anhydride and a suitable primary amine in a solvent such as glacial acetic acid. acs.org The reaction mixture is typically heated, and upon cooling or pouring into ice water, the solid product precipitates and can be collected. acs.org Yields for this method are generally good, often ranging from 60% to 80%. acs.org

Variations in reaction conditions have been explored to optimize yields and accommodate different substrates. For instance, refluxing phthalic anhydride and an amine in acetic acid with a catalytic amount of sulfamic acid can produce N-aryl phthalimides in yields as high as 86–98%. Solvent-free approaches have also been developed, such as heating phthalic anhydride with amino acids directly at elevated temperatures (170-180°C), which causes the reactants to fuse and subsequently solidify into the desired product.

| Amine Substrate | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Primary amino-containing heterocycles | Glacial Acetic Acid | Reflux, then precipitation in ice | 60-80% | acs.org |

| o-Aminophenol | Acetic Acid / Sulfamic Acid | Reflux at 110°C for 4-6 hours | 86-98% | |

| Various Amino Acids | None (Solvent-free) | Heated at 170-180°C | 72-85% |

One-Pot Multicomponent Reaction Methodologies

One-pot multicomponent reactions (MCRs) represent an efficient strategy for synthesizing complex molecules from simple starting materials in a single step, minimizing waste and saving time. researchgate.net Several MCRs have been developed for isoindole-1,3-dione derivatives. A notable example is a one-pot, three-component approach that combines isobenzofuran-1,3-dione (phthalic anhydride), thiocarbohydrazide, and various α-halocarbonyl compounds. clockss.org This reaction, typically conducted in refluxing ethanol (B145695) with a catalytic amount of acetic acid, provides a direct route to novel (1,3,4-thiadiazin-2-ylamino)isoindoline-1,3-dione derivatives. clockss.org

Another versatile one-pot process involves the in-situ activation of arylpropiolic acids with n-propylphosphonic acid anhydride (T3P®). This activation triggers a domino reaction, including an intramolecular Diels-Alder reaction, to form a tricyclic anhydride intermediate. Subsequent reaction with an amine in the same pot yields a diverse library of 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones, with reported yields ranging from 26% to 95%. These methods highlight the power of MCRs in building molecular complexity and generating diverse scaffolds efficiently. researchgate.netclockss.orgnih.gov

| Components | Catalyst/Reagent | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Isobenzofuran-1,3-dione, Thiocarbohydrazide, α-Halocarbonyl compound | Acetic Acid (catalytic) | Ethanol | (1,3,4-Thiadiazin-2-ylamino)isoindoline-1,3-diones | clockss.org |

| Arylpropiolic Acid, Amine | n-Propylphosphonic acid anhydride (T3P®) | Not specified | 4-Aryl-1H-benzo[f]isoindole-1,3(2H)-diones | |

| Benzimidazole, Phthalic Anhydride, Thioalkylating Agent | Acetic Acid | Ethanol | Thioalkylated benzimidazole-based isoindoline-1,3-diones | researchgate.net |

Catalytic Approaches in Isoindole-1,3-dione Synthesis

Palladium-catalyzed reactions offer a powerful alternative for the synthesis of isoindole-1,3-diones, particularly through carbonylative cyclization. nih.govacs.orglookchem.comnih.gov This methodology typically involves the reaction of o-halobenzoates or o-dihaloarenes with primary amines under a carbon monoxide atmosphere. nih.govlookchem.com A representative procedure is the palladium-catalyzed aminocarbonylation of methyl 2-iodobenzoate (B1229623) with an amine like benzylamine. nih.gov Using a catalytic system of palladium(II) acetate (B1210297) (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃) with a base such as cesium carbonate (Cs₂CO₃) in toluene (B28343) at 95°C, the desired 2-benzylisoindole-1,3-dione can be obtained in good yield (e.g., 75%). nih.gov

The choice of ligand and palladium source can influence the reaction's efficiency. For example, using a palladium complex with an imidazole-based ligand, PdCl₂(BIM)₂, has been shown to effectively catalyze the double carbonylative cyclization of 1,2-diiodobenzene (B1346971) with various primary amines, producing N-substituted phthalimides with yields often exceeding 80%. lookchem.com This catalytic approach is valued for its tolerance of a variety of functional groups on both the amine and the arene substrate. nih.govnih.gov

| Substrate | Amine | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-iodobenzoate | Benzylamine | Pd(OAc)₂ / PPh₃ / Cs₂CO₃ | 75% | nih.gov |

| 1,2-Diiodobenzene | Various primary amines | PdCl₂(BIM)₂ | >80% | lookchem.com |

| o-Halobenzoates | Primary amines | Palladium catalyst | Good yields | nih.gov |

Synthesis of Related Chalcone Derivatives from Nitro Phthalic Acid Precursors

A specific class of isoindole-1,3-dione derivatives, chalcones, can be synthesized from nitro-substituted phthalic acid precursors. scinito.aiekb.egresearchgate.net The synthesis is typically a multi-step process. The first step involves the creation of a key intermediate, 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1,3-dione. This is achieved by the fusion of 3-nitro phthalic anhydride with p-aminoacetophenone at an elevated temperature (e.g., 160°C) in a solvent-free reaction. researchgate.net

In the second step, this intermediate undergoes a Claisen-Schmidt condensation with various substituted aromatic aldehydes. This reaction can be performed efficiently using a grinding method at room temperature in the presence of a base like sodium hydroxide (B78521), which aligns with green chemistry principles by avoiding solvents. ekb.eg This pathway allows for the generation of a library of novel N-arylphthalimide chalcones by varying the aromatic aldehyde used in the final step. researchgate.net

Functionalization of N-Hydroxymethylphthalimide

N-Hydroxymethylphthalimide is a versatile reagent used for the introduction of the phthalimide (B116566) group into other molecules. slideshare.netresearchcommons.orgaip.org It acts as an amidoalkylating agent, capable of reacting with various nucleophiles. researchcommons.orgaip.org For example, it can undergo esterification with halogenated acetic acids in a benzene solvent with a sulfuric acid catalyst to produce phthalimidomethyl esters. researchcommons.orgaip.org

Furthermore, N-Hydroxymethylphthalimide can be used in Mannich reactions. It can be condensed with o-phenylenediamine (B120857) and subsequently with various amines and formaldehyde (B43269) to yield complex N-Mannich bases of benzimidazolyl-substituted isoindole-1,3-diones. The phthalimide ring itself can also be modified. For instance, the N-hydroxymethylphthalimide can undergo selective hydrogenation of the benzene ring using catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) under hydrogen pressure to yield N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide, a key intermediate for certain insecticides. google.com

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of transformation is key to controlling the reactivity and stability of the isoindole-1,3-dione scaffold.

Isomerization Dynamics in Aqueous Solutions and pH Dependence

The stability of the isoindole-1,3-dione (phthalimide) ring system is highly dependent on the pH of the aqueous solution. oecd.org The primary chemical transformation influenced by pH is not a simple isomerization in the sense of a cis-trans conversion, but rather the hydrolysis of the imide ring. oecd.orgcdnsciencepub.com This process can be viewed as a dynamic equilibrium or transformation between the closed-ring imide form and the open-ring phthalamic acid form. oecd.orgresearchgate.net

Kinetic studies have demonstrated that the rate of this transformation is significantly accelerated under basic conditions. oecd.org At 25°C, the half-life of phthalimide is 115 days at pH 4, but this drops dramatically to 57 hours at pH 7 and to just 1.1 hours at pH 9. oecd.org This indicates a rapid base-catalyzed cleavage of one of the carbonyl-nitrogen bonds. The mechanism involves the nucleophilic attack of a hydroxide ion on a carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to the more stable, open-ring phthalamic acid derivative. researchgate.netacs.org In some N-substituted phthalimides, intramolecular general base catalysis can further enhance the hydrolysis rate by many orders of magnitude. researchgate.net This pH-dependent dynamic is a critical consideration in the synthesis, handling, and application of these compounds in aqueous environments. mdpi.com

| pH | Half-life | Reference |

|---|---|---|

| 4 | 115 days | oecd.org |

| 7 | 57 hours | oecd.org |

| 9 | 1.1 hours | oecd.org |

Structure

3D Structure

Properties

IUPAC Name |

2,4-diaminoisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11(10)7(4)12/h1-3H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWOUIMOCCPPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)N(C2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Core Reactivity: Oxidation, Reduction, and Substitution Patterns

The chemical reactivity of 2,4-diaminoisoindole-1,3-dione is primarily dictated by the interplay between the electron-rich aromatic ring, substituted with two nucleophilic amino groups, and the electron-withdrawing dione (B5365651) functionality within the heterocyclic portion of the molecule. This arrangement allows for a variety of chemical transformations, including oxidation of the amino groups or the heterocyclic ring, reduction of the dione carbonyls, and substitution at the amino positions.

The presence of amino groups on the aromatic ring makes the this compound scaffold susceptible to oxidation. The specific outcome of an oxidation reaction is highly dependent on the reagent and conditions employed. While direct oxidation studies on the 2,4-diamino isomer are not extensively detailed, the reactivity of analogous structures provides significant insight. For instance, related dihydroxy-substituted isoindole-diones can be oxidized using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. However, strong oxidizing agents may lead to the degradation of the ring system. In the case of the related compound indane-1,3-dione, oxidation with a powerful oxidant like sodium hypochlorite (B82951) results in the cleavage of the five-membered ring to yield phthalic acid. nih.govencyclopedia.pub This suggests that controlled oxidation of this compound would be necessary to avoid ring-opening.

Electrochemical methods have also been used to study the oxidation of related heterocyclic diones. The electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione, for example, generates a reactive dione species that can participate in subsequent addition reactions. researchgate.net This indicates that the isoindole-1,3-dione core is electrochemically active.

Reduction reactions involving diaminoisoindole-1,3-dione derivatives can target either the dione's carbonyl groups or, more commonly in their synthesis, a precursor's nitro groups. The synthesis of the isomeric 4,6-diaminoisoindoline-1,3-dione relies on the catalytic hydrogenation of the corresponding 4,6-dinitroisoindoline-1,3-dione. frontiersin.orglookchem.com This transformation is typically efficient and high-yielding, utilizing a palladium on activated charcoal (Pd/C) catalyst under a hydrogen atmosphere. frontiersin.org

The reduction of the dione carbonyls requires more potent reducing agents. General procedures for the reduction of similar isoindole-diones suggest the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). These reagents would likely reduce the carbonyls to alcohols, yielding a dihydroxydiaminoisoindoline derivative.

A summary of a key reduction reaction in the synthesis of a related isomer is presented below.

Table 1: Catalytic Reduction of 4,6-Dinitroisoindoline-1,3-dione

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 4,6-Dinitroisoindoline-1,3-dione | H₂, 5 wt% Pd/C, Methanol, 40 Psi, 70 min | 4,6-Diaminoisoindoline-1,3-dione | >90% | frontiersin.org |

The primary sites for substitution reactions on the this compound molecule are the amino groups. These groups are nucleophilic and can react with a variety of electrophiles. Acylation is a representative substitution reaction that has been demonstrated on the isomeric 4,6-diaminoisoindoline-1,3-dione. frontiersin.org

In these reactions, the diamino compound is treated with an acyl halide. The reaction requires careful control of the stoichiometry to favor the formation of the mono-acylated product over the di-acylated byproduct. The selective acylation at one of the amino groups highlights their enhanced nucleophilicity and accessibility for chemical modification. frontiersin.org This reactivity provides a straightforward method for synthesizing a library of amide derivatives from the core diaminoisoindoline-1,3-dione structure.

Table 2: Representative Substitution Reaction of 4,6-Diaminoisoindoline-1,3-dione

| Reaction Type | Reagents & Conditions | Substrate | Product Type | Notes | Reference |

| Acylation | Acyl halide (0.5 mmol), N-methyl-2-pyrrolidone, Acetonitrile, 0°C | 4,6-Diaminoisoindoline-1,3-dione | 6-Amido-4-aminoisoindolin-1,3-dione derivative | Careful control of equivalents is needed to prevent di-substitution. | frontiersin.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Equilibrium Studies

UV-Visible spectroscopy is a powerful method for investigating protolytic and isomeric equilibria in solutions containing 2,4-Diaminoisoindole-1,3-dione. researchgate.netresearchgate.net This technique is instrumental in determining the thermodynamic dissociation constants of the compound. researchgate.netresearchgate.net

Research has demonstrated that in aqueous solutions, this compound undergoes an isomerization process, converting into 8-amino-4-hydroxyphthalazin-1(2H)-one. researchgate.netresearchgate.netresearchgate.net UV-Vis spectroscopy is employed to monitor this transition, revealing that the speed of the isomerization is dependent on the pH of the solution. researchgate.netresearchgate.netresearchgate.net By analyzing the changes in the absorption spectra at different pH values, researchers can quantify the equilibrium between the two isomeric forms. This approach has been successfully applied to determine the dissociation constants for both the 2,4-diaminoisoindoline-1,3-dione and its isomer, 8-amino-4-hydroxyphtalazine-1(2H)-one. researchgate.netresearchgate.net The method of concentration UV/Vis spectrophotometry is particularly useful for determining reliable values of thermodynamic dissociation constants, even for solutions with similar absorption spectra of the prototropic forms. researchgate.netresearchgate.net

Table 1: Application of UV-Vis Spectroscopy in Equilibrium Studies of this compound

| Studied Phenomenon | Spectroscopic Application | Key Findings | Citations |

| Isomerization | Monitoring pH-dependent spectral changes | This compound isomerizes to 8-amino-4-hydroxyphthalazin-1(2H)-one. | researchgate.net, researchgate.net, researchgate.net |

| Protolytic Equilibrium | Spectrophotometric titration | Determination of thermodynamic dissociation constants (pKa values). | researchgate.net, researchgate.net |

Fluorescence Spectroscopy in Isomer Discrimination and Characterization

Fluorescence spectroscopy serves as a complementary technique to UV-Vis for the characterization and discrimination of isomers related to this compound. researchgate.netresearchgate.net The distinct fluorescence properties of different isomers allow for their identification and for monitoring dynamic processes such as isomerization.

In conjunction with UV-spectroscopy, fluorescence data has been pivotal in confirming the pH-dependent isomerization of 2,4-diaminoisoindoline-1,3-dione to 8-amino-4-hydroxyphthalazin-1(2H)-one in aqueous solutions. researchgate.netresearchgate.netresearchgate.net The two isomers exhibit different fluorescence characteristics, and changes in the emission spectra can be correlated with the progress of the isomerization reaction. This ability to distinguish between isomers is crucial, as the position of substituent groups on a core structure can significantly alter the photophysical properties, including fluorescence emission maxima and quantum yields. nih.govqmul.ac.uk For instance, studies on other isomeric systems have shown that steric hindrance and the electronic nature of substituent placement can lead to large differences in fluorescence behavior, a principle that applies to the characterization of this compound and its related structures. nih.gov

Table 2: Role of Fluorescence Spectroscopy in Isomer Analysis

| Application | Principle | Significance | Citations |

| Isomer Discrimination | Isomers possess distinct fluorescence emission spectra. | Allows for the clear identification of this compound and its isomer, 8-amino-4-hydroxyphthalazin-1(2H)-one. | researchgate.net, researchgate.net, researchgate.net |

| Isomerization Monitoring | The transition between isomers results in a measurable change in fluorescence intensity or wavelength. | Enables real-time tracking of the isomerization process as a function of environmental conditions like pH. | researchgate.net, researchgate.net, researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a cornerstone technique for the unambiguous structural elucidation of derivatives of 1H-isoindole-1,3-dione. mdpi.comrsc.org It provides precise information about the molecular framework, confirming the successful synthesis and connectivity of atoms within the target molecules. ekb.eg

Numerous studies have utilized ¹H and ¹³C NMR to characterize newly synthesized derivatives. For example, the structures of various 2-{[4-(substituted phenyl)amino]methyl)-1H-isoindole-1,3(2H)-dione derivatives have been confirmed by their ¹H NMR and mass spectroscopic data. ekb.eg Similarly, the structures of novel 1H-isoindole-1,3(2H)-dione derivatives designed as potential enzyme inhibitors were confirmed using ¹H NMR, ¹³C NMR, FT-IR, and ESI-MS techniques. mdpi.com The chemical shifts (δ), signal multiplicities, and coupling constants observed in the NMR spectra allow for the precise assignment of each proton and carbon atom in the molecule, verifying the attachment of various substituents to the isoindoline-1,3-dione core. mdpi.com

A notable example is the characterization of Pomalyst (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione), where detailed ¹H and ¹³C NMR data confirmed its complex structure. rsc.org The ¹H NMR spectrum showed characteristic signals for the aromatic protons, the amine protons, and the protons of the piperidine (B6355638) ring, while the ¹³C NMR spectrum confirmed the presence of the carbonyl and aromatic carbons. rsc.org

Table 3: Representative ¹H and ¹³C NMR Data for 1H-Isoindole-1,3-dione Derivatives

| Compound | Derivative Type | Solvent | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) | Citations |

| Pomalyst | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | DMSO-d₆ | 11.07 (s, 1H), 7.56–7.36 (m, 1H), 7.12–6.91 (m, 2H), 6.50 (s, 2H), 5.03 (dd, 1H), 2.94–2.79 (m, 1H), 2.62–2.49 (m, 2H), 2.10–1.89 (m, 1H) | 173.2, 170.3, 167.6, 135.3, 131.7, 123.9, 49.4, 31.4, 22.4 | rsc.org |

| Derivative E | 2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione | CDCl₃ | 7.89–7.92 (m, 2H), 7.74–7.76 (m, 2H), 7.27–7.46 (m, 2H), 6.96–7.08 (m, 3H), 4.57 (s, 2H), 3.71–3.90 (t, 4H), 3.20–3.30 (t, 4H) | Not provided in snippet | mdpi.com |

| Derivative A | N-[(4-phenyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione | CDCl₃ | 7.87–7.9 (m, 2H), 7.74–7.77 (m, 2H), 6.89–7.25 (m, 5H), 4.73 (s, 2H), 3.07–3.35 (distorted t, 4H), 2.71–3.0 (distorted t, 4H) | Not provided in snippet | mdpi.com |

Computational Chemistry and Molecular Design

Theoretical Determination of Physicochemical Parameters

The dissociation constant (pKa) is a critical physicochemical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Computational prediction of pKa has become a valuable tool, offering rapid estimation without the need for empirical measurement. torvergata.itreddit.com These methods generally fall into two categories: first-principles quantum mechanics (QM) approaches and empirical models. reddit.com

First-principles methods utilize QM calculations, often based on Density Functional Theory (DFT), to compute the free energies of the protonated and deprotonated states of a molecule in a solvent. reddit.comkyushu-u.ac.jp The accuracy of these calculations is highly dependent on the chosen level of theory, basis set, and the model used to represent solvation effects, such as the Polarizable Continuum Model (PCM). torvergata.itkyushu-u.ac.jp While computationally intensive, these methods are powerful for novel chemical scaffolds that may not be well-represented in the training sets of empirical models. reddit.com Programs like Schrödinger's Jaguar pKa employ first-principles calculations, often combined with empirical corrections to enhance accuracy. reddit.com

Empirical models are significantly faster and rely on algorithms trained on large datasets of experimentally determined pKa values. reddit.com These tools, such as ChemAxon's pKa Plugin (used by PubChem) and SimulationPlus' S+pKa, use topological or structural features to predict pKa. reddit.com Their accuracy is generally high for compounds similar to those in their training data but may decrease for more novel structures. reddit.com For cyclic diketone structures, for instance, software like Marvin has been compared against experimental data, with options to consider tautomers and resonance significantly affecting the prediction's accuracy. researchgate.net

A comparison of common approaches for the theoretical estimation of pKa is presented below.

| Method Type | Underlying Principle | Common Programs/Approaches | Advantages | Limitations |

| First-Principles | Calculates the free energy of protonation using Quantum Mechanics (QM) and a thermodynamic cycle. reddit.com | DFT (e.g., B3LYP, CAM-B3LYP), Schrödinger Jaguar pKa. torvergata.itreddit.com | High accuracy for novel compounds; provides deep mechanistic insight. reddit.com | Computationally expensive; results sensitive to calculation level and solvation model. reddit.comkyushu-u.ac.jp |

| Empirical | Uses quantitative structure-property relationship (QSPR) algorithms trained on experimental pKa databases. reddit.com | ChemAxon pKa Plugin, SimulationPlus S+pKa, Epik. reddit.com | Very fast calculations (seconds per molecule). reddit.com | Accuracy depends on the training set; may be less reliable for novel scaffolds. reddit.com |

| Mixed/Hybrid | Combines QM-derived descriptors (e.g., electrostatic potential) with empirical modeling. srce.hr | Custom QSAR/QSPR models. srce.hr | Balances speed and accuracy. | Requires careful development and validation of models. srce.hr |

Molecular Modeling and Docking for Ligand Design

Molecular modeling and docking are cornerstone techniques in structure-based drug design, enabling the visualization and evaluation of how a ligand fits within the binding site of a biological target. jscimedcentral.comnih.gov These methods are used to predict binding conformations, score potential interactions, and guide the optimization of lead compounds to enhance potency and selectivity. jscimedcentral.com

Structure-based ligand design (SBLD) leverages the three-dimensional structure of a target protein to design molecules that can bind with high affinity and specificity. ethernet.edu.et This process was instrumental in the development of derivatives of the isoindoline-1,3-dione scaffold. For example, computational tools were used to assist in the design of 6-amido-4-aminoisoindolyn-1,3-dione derivatives as potent inhibitors of the p70S6K1 kinase, a target in breast cancer. The core structure of 4,6-diaminoisoindolin-1,3-dione was designed as an analog of the natural product staurosporine (B1682477) and subsequently evaluated using molecular docking to explore its potential binding modes within the kinase's ATP-binding site.

Modern SBLD is increasingly benefiting from advanced computational strategies like generative models. These deep learning approaches can design novel molecules tailored to a specific protein pocket. For instance, Generative Ligand and Structure-based Drug Design (GenLSDD) combines a ligand-based generative network with a structure-based predictive network to optimize molecules for high potency, measured by IC50 values. Another innovative method, TopMT-GAN, uses Generative Adversarial Networks to first construct a 3D molecular topology within the binding site and then assign appropriate atom and bond types, efficiently generating diverse and potent ligand candidates. rsc.org These methodologies represent the cutting edge of ligand design, moving beyond simple screening to the de novo creation of high-potency molecules. nih.gov

Molecular docking is the primary computational method used to predict the preferred orientation, or binding mode, of a ligand when bound to a receptor. jscimedcentral.com The process involves sampling numerous possible conformations of the ligand within the active site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

In the development of inhibitors based on the 4,6-diaminoisoindolin-1,3-dione scaffold against p70S6K1, docking studies using the protein's crystal structure (PDB ID: 4L3J) revealed two preferred binding modes for the core molecule. The analysis of these docked poses is crucial for understanding the structural basis of inhibition and for planning further chemical modifications. The ATP-binding cavity of p70S6K1, located at the hinge region connecting the N- and C-terminal domains, contains key residues for interaction. Docking simulations predicted that the isoindoline-1,3-dione core could form critical hydrogen bonds with the backbone of hinge region residues Glu173 and Leu175. These interactions anchor the ligand in the active site, a common binding pattern for kinase inhibitors. Scoring functions like Glide's Emodel and GlideScore are used to evaluate these poses, rewarding favorable hydrogen bonds and hydrophobic packing arrangements while penalizing steric clashes.

The predicted molecular interactions for the 4,6-diaminoisoindolin-1,3-dione scaffold within the p70S6K1 active site are summarized below.

| Interacting Residue | Interaction Type | Predicted Role |

| Glu173 | Hydrogen Bond | Anchors the ligand to the kinase hinge region. |

| Leu175 | Hydrogen Bond | Anchors the ligand to the kinase hinge region. |

| Various | Hydrophobic Interactions | Stabilize the ligand within the largely hydrophobic ATP-binding pocket. |

| Various | van der Waals Contacts | Contribute to the overall shape complementarity and binding affinity. jscimedcentral.com |

Structure Activity Relationship Sar and Mechanistic Biological Investigations

SAR in Enzyme Inhibition

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including the inhibition of various enzymes. researchgate.net Modifications to this core structure have led to the development of potent and selective inhibitors for several key enzyme targets.

Modulation of Protein Kinase Activity with Isoindolyn-1,3-dione Derivatives

Derivatives of isoindole-1,3-dione have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. acs.orgnih.gov

A series of 6-amido-4-aminoisoindolyn-1,3-dione compounds were designed and synthesized as potential inhibitors of p70 ribosomal protein S6 kinase 1 (p70S6K1), a downstream effector of the mTORC1 signaling pathway. researchgate.net This pathway is frequently activated in various cancers. High-throughput screening and subsequent IC₅₀ determination identified several compounds with significant inhibitory potency against p70S6K1. researchgate.net The core structure, 4,6-diaminoisoindoline-1,3-dione, was synthesized from 3,5-dinitrophthalic acid via a dinitro intermediate.

Docking studies revealed that the isoindoline-1,3-dione moiety of these compounds binds within the ATP-binding pocket of the p70S6K1 crystal structure. researchgate.net The structural features essential for the inhibitory activity were mapped, and it was found that substitutions on the phenacetyl group located in a specific cleft of the protein did not enhance the inhibitory potency. researchgate.net

Three compounds, in particular, demonstrated sub-micromolar inhibition of p70S6K1 and exhibited growth inhibition of MCF7 breast cancer cells. researchgate.net To confirm that these compounds were targeting p70S6K1, the phosphorylation status of its downstream substrate, the S6 ribosomal protein (rpS6), was examined. Treatment of estrogen-deprived MCF7 cells with one of the active compounds led to a decrease in the phosphorylation of rpS6, confirming the on-target activity of these isoindolyn-1,3-dione derivatives.

Table 1: p70S6K1 Inhibition by 6-amido-4-aminoisoindolyn-1,3-dione Derivatives

| Compound | p70S6K1 Inhibition at 10 µM (%) | IC₅₀ (µM) |

|---|---|---|

| 5b | 95 | < 1 |

| 5d | 92 | < 1 |

| 5f | 88 | < 1 |

Data sourced from a high-throughput screening assay. researchgate.net

Cholinesterase Inhibitory Profile Analysis of Isoindoline-1,3-dione Hybrids

Isoindoline-1,3-dione derivatives have been extensively studied as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the management of Alzheimer's disease. researchgate.netmdpi.comnih.gov The design of these inhibitors often involves creating hybrid molecules that can interact with both the catalytic and peripheral anionic sites of the enzymes. researchgate.netmdpi.com

One study focused on donepezil-based compounds incorporating an isoindoline-1,3-dione fragment. researchgate.net The N-benzylamine portion of the molecule was designed to interact with the catalytic site, while the isoindoline-1,3-dione part targets the peripheral anionic site. researchgate.net This dual-binding site approach led to the identification of a potent and selective human AChE inhibitor with an IC₅₀ value of 0.361 µM. researchgate.net Kinetic studies indicated a non-competitive mode of inhibition for this compound. researchgate.net

Another series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones were designed and evaluated as multifunctional agents for Alzheimer's disease. mdpi.com The most promising compound from this series, 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione, showed inhibitory activity against both eel AChE (IC₅₀ = 3.33 µM) and human β-secretase (hBACE-1), as well as the ability to inhibit β-amyloid aggregation. mdpi.com

Furthermore, isoindoline-1,3-dione derivatives with varying alkyl linker lengths and substituents on the benzyl (B1604629) ring have been synthesized and tested. nih.gov The length of the alkyl chain was found to be a critical factor for inhibitory potency, with six and seven methylene (B1212753) groups being optimal for AChE inhibition and eight for BuChE inhibition. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound | Target Enzyme | IC₅₀ |

|---|---|---|

| Isoindoline-1,3-dione derivative 13 | EeAChE | 0.76 µM mdpi.com |

| EqBuChE | 0.618 µM mdpi.com | |

| 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione | eeAChE | 3.33 µM mdpi.com |

| Donepezil-based isoindoline-1,3-dione hybrid | hAChE | 0.361 µM researchgate.net |

| N-benzylpiperidinylamine derivative | AChE | 87 nM nih.gov |

General Enzyme-Targeting Mechanisms of Isoindole-1,3-diones

The isoindole-1,3-dione scaffold serves as a versatile platform for designing inhibitors that can target a variety of enzymes through different mechanisms. researchgate.net The ability of these compounds to interact with enzyme active sites is often attributed to the presence of the phthalimide (B116566) ring, which can engage in various non-covalent interactions. researchgate.net

For instance, in the context of cholinesterase inhibition, the aromatic ring of the isoindoline-1,3-dione moiety can participate in hydrophobic interactions with the enzyme's active site, while the carbonyl groups can form hydrogen bonds. acs.org Molecular docking studies have visualized these interactions, showing the isoindoline-1,3-dione part of the molecule fitting into specific pockets of the enzyme. mdpi.commdpi.com

Beyond cholinesterases, isoindole-1,3-dione-based sulfonamides have been identified as potent inhibitors of α-glucosidase, aldose reductase (ALR2), and tyrosinase. researchgate.netnih.gov Kinetic studies have revealed both competitive and noncompetitive modes of inhibition for these compounds, indicating diverse binding mechanisms. researchgate.netnih.gov The structure-activity relationship studies highlighted that strong hydrogen bonding and hydrophobic interactions are key to their high potency. researchgate.netnih.gov For example, one sulfonamide derivative displayed superior ALR2 inhibitory potency (Ki: 0.211 µM) compared to the standard drug, while another was a highly potent α-glucosidase inhibitor (Ki: 0.049 µM). researchgate.netnih.gov

The mechanism of action for some isoindole-1,3-dione derivatives involves binding to specific molecular targets and modulating their activity, which can lead to various biological effects, such as the inhibition of enzymes involved in cell proliferation. The chemical reactivity of the isoindole-1,3-dione core, including its susceptibility to oxidation, reduction, and substitution reactions, allows for the synthesis of a diverse library of derivatives with tailored enzyme-targeting properties.

SAR in Antimicrobial and Antifungal Efficacy

The isoindole-1,3-dione nucleus is a component of various compounds that exhibit significant antimicrobial and antifungal properties. mdpi.commdpi.commdpi.com The structure-activity relationship in this context is often influenced by the nature and position of substituents on the isoindole-1,3-dione ring system.

Research has shown that the introduction of specific functional groups can enhance the antimicrobial and antifungal spectrum of these compounds. For example, the synthesis of novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] researchgate.netmdpi.combenzothiazole derivatives, which incorporate a modified isoindole-like structure, has yielded compounds with potent activity against various bacterial and fungal strains. mdpi.com Certain derivatives in these series demonstrated higher antimicrobial activity than the standard drugs cefotaxime (B1668864) and fluconazole (B54011). mdpi.com

In another study, thiazolidine-2,4-dione derivatives, which share some structural similarities with the dione (B5365651) part of isoindole-1,3-dione, were synthesized and evaluated. nih.gov The presence of electron-donating groups (like -OH and -OCH₃) and electron-withdrawing groups (like -Cl and -NO₂) on the attached arylidene moieties was found to enhance the broad-spectrum antimicrobial and antifungal activities. nih.gov

Furthermore, the combination of the isoindole-1,3-dione core with other heterocyclic systems, such as 1,2,4-triazine (B1199460), has been explored to develop new antifungal agents. nih.gov These hybrid molecules have shown potential as inhibitors of fungal enzymes like lanosterol (B1674476) 14-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov The incorporation of isoquinoline, a related heterocyclic system, into certain molecular scaffolds has also been shown to improve antibacterial potency against both Gram-positive and Gram-negative bacteria.

The development of drug-resistant pathogens necessitates the search for new antimicrobial agents. nih.gov Isoindole-1,3-dione derivatives and their related heterocyclic compounds represent a promising class of molecules in this endeavor, with their biological activity being tunable through synthetic modifications. mdpi.comfrontiersin.org

Table 3: Antimicrobial Activity of Selected Heterocyclic Compounds

| Compound Type | Target Organism(s) | Key Findings |

|---|---|---|

| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives | Bacteria and Fungi | Higher activity than cefotaxime and fluconazole for some derivatives. mdpi.com |

| Thiazolidine-2,4-dione derivatives | Gram-positive and Gram-negative bacteria, Fungi | Electron-donating and -withdrawing substituents enhanced activity. nih.gov |

| 1,2,4-Triazine derivatives | Candida albicans | Potential inhibitors of lanosterol 14-demethylase (CYP51). nih.gov |

SAR in Antitumor Activity and Cellular Effects

The isoindole-1,3-dione framework is a key structural feature in a number of compounds with significant antitumor properties. acs.org The cellular effects of these compounds, particularly their ability to induce apoptosis, are closely linked to their chemical structure.

Apoptosis-Inducing Effects on Specific Cell Lines

Derivatives of isoindole-1,3-dione have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. acs.org The mechanism of action often involves the modulation of key signaling pathways that regulate cell survival and death. mdpi.com

For instance, certain isoindole-1,3-dione derivatives have been found to inhibit cell proliferation in cancer cell lines by inducing apoptosis and causing cell cycle arrest. These effects are mediated through the influence on signaling pathways such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways.

Studies on N-benzylisoindole-1,3-dione derivatives have demonstrated their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and HT-29 (colon cancer). acs.org The antiproliferative effects were found to vary depending on the substituents attached to the nitrogen atom and the isoindole ring. acs.org

The induction of apoptosis by these compounds can occur through both intrinsic and extrinsic pathways. mdpi.commedsci.org This often involves the activation of caspases, a family of proteases that execute the apoptotic process. mdpi.commedsci.org For example, some novel compounds have been shown to increase the activity of caspase-8 and caspase-9, which are initiator caspases for the extrinsic and intrinsic pathways, respectively. mdpi.com

Furthermore, the apoptotic effects of some natural and synthetic compounds are linked to their ability to alter the expression of Bcl-2 family proteins, which are key regulators of apoptosis. dovepress.comup.ac.za An increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) can trigger the apoptotic cascade. dovepress.com

Table 4: Apoptosis-Inducing Effects of Selected Compounds on Cancer Cell Lines

| Compound/Agent | Cell Line(s) | Mechanism of Apoptosis Induction |

|---|---|---|

| Isoindole-1,3-dione derivatives | Various cancer cells | Inhibition of cell proliferation, cell cycle arrest, modulation of MAPK and PI3K pathways. |

| N-benzylisoindole-1,3-dione derivatives | MCF-7, A549, HeLa, HT-29 | Cytotoxic effects, antiproliferative properties. acs.org |

| Novel 1,2,4-triazine sulfonamide derivative | DLD-1, HT-29 (colon cancer) | Induction of both extrinsic and intrinsic apoptotic pathways, activation of caspase-8 and caspase-9. mdpi.com |

| Halofuginone and Artemisinin (combination) | HCT116, DLD-1 (colorectal cancer) | Synergistic induction of caspase-dependent apoptosis via activation of caspase-8 and caspase-9. medsci.org |

Diverse Applications in Chemical and Biomedical Sciences

Development of Chemiluminescent Probes and Systems

Chemiluminescence, the emission of light from a chemical reaction, is a powerful analytical tool with applications in biomedical and clinical sciences. researchgate.net Luminol (B1675438) and its analogs are well-known chemiluminescent agents. researchgate.netnih.gov The compound 2,4-diaminoisoindole-1,3-dione is an isomer of luminol and has been a subject of study in the development of new chemiluminescent systems. researchgate.netresearchgate.net

Research has shown that in aqueous solutions, this compound can isomerize into 8-amino-4-hydroxyphthalazin-1(2H)-one, another luminol isomer. researchgate.netresearchgate.net The rate of this transformation is dependent on the pH of the solution. researchgate.netresearchgate.net The study of such isomers is crucial for understanding and optimizing chemiluminescence-based detection methods. researchgate.netresearchgate.net These methods are valued for their high sensitivity, selectivity, and cost-effectiveness in quantifying a wide range of molecules, including proteins and DNA. researchgate.netnih.gov The development of novel probes based on the this compound structure continues to be an active area of research, aiming to create systems with enhanced light emission and specificity for various analytical applications. nih.gov

Role as Heterocyclic Building Blocks in Organic Synthesis

Heterocyclic compounds are fundamental in organic synthesis, serving as core structures for a vast array of functional molecules. ossila.com Meldrum's acid, for instance, is a well-known heterocyclic building block used in the synthesis of various organic intermediates. scimplify.com Similarly, 1,4-dithianes are utilized as C2-synthons in the construction of complex molecular architectures. beilstein-journals.org The isoindole-1,3-dione framework, of which this compound is a member, is a significant heterocyclic scaffold. bldpharm.com

The reactivity of the amino groups on the this compound ring makes it a valuable starting material for creating more complex heterocyclic systems. For example, a series of 6-amido-4-aminoisoindolyne-1,3-dione derivatives were synthesized from 4,6-diaminoisoindoline-1,3-dione. frontiersin.org The synthesis of such derivatives often involves reactions targeting the amino groups to introduce new functional moieties and build larger, more complex molecules. researchgate.net This versatility allows chemists to design and construct novel compounds with tailored properties for various applications, including medicinal chemistry and materials science.

Advancements in Enzyme Inhibitor Development

Enzyme inhibitors are crucial in drug discovery for their ability to modulate the activity of specific enzymes involved in disease processes. The isoindoline-1,3-dione (phthalimide) scaffold has been identified as a noteworthy pharmacophore for designing enzyme inhibitors, particularly for acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov

Derivatives of isoindoline-1,3-dione have been synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids demonstrated potent AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. nih.govmdpi.com Molecular docking studies have further elucidated the interactions between these inhibitors and the active sites of the enzymes. nih.gov The development of quinazoline-2,4(1H,3H)-dione derivatives has also led to potent and selective inhibitors of BuChE.

To provide a clearer understanding of the research findings, the following table summarizes the inhibitory activities of selected isoindoline-1,3-dione derivatives.

| Derivative Type | Target Enzyme | IC50 Values | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 μM | nih.govmdpi.com |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | AChE | 0.9 - 19.5 μM | mdpi.com |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | BuChE | Weak activity | mdpi.com |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives | AChE | 0.91 μM (most active) | mdpi.com |

| Quinazoline-2,4(1H,3H)-dione derivatives | BuChE | 0.52, 3.65, 6.74 μM |

Contributions to Antimicrobial and Antifungal Research

The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents. nih.gov Heterocyclic compounds, including those derived from isoindole-1,3-dione, have shown promise in this area. researchgate.netmdpi.com

Derivatives of isoindole-1,3-dione have been synthesized and screened for their activity against various bacterial and fungal strains. researchgate.netnih.gov For example, certain 2-[(4-substituted phthalazin-1-yl)alkyl]-1H-isoindole-1,3(2H)-dione derivatives exhibited significant antimicrobial activity, with some compounds showing greater potency against specific bacterial strains than the reference drug Gentamycin. researchgate.net Other heterocyclic systems incorporating thiazolidine (B150603) and triazole moieties have also demonstrated broad-spectrum antimicrobial and antifungal activities. nih.govresearchgate.net

The table below presents the minimum inhibitory concentration (MIC) values for some of these compounds against selected microorganisms, illustrating their potential as antimicrobial agents.

| Compound Class | Microorganism | MIC Values (µg/mL) | Reference |

| Indole-triazole derivatives | C. albicans | 3.125 | nih.gov |

| Indole-triazole derivatives | C. krusei | 3.125 | nih.gov |

| Quinoline-pyrido[2,3-d] pyrimidinone derivatives | Bacteria | 1 - 5 (µmol/mL) | mdpi.com |

| Quinoline-pyrido[2,3-d] pyrimidinone derivatives | Fungi | 1 - 5 (µmol/mL) | mdpi.com |

| Thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 | nih.gov |

Applications in Anticancer Research

The development of novel anticancer agents remains a critical area of research. The isoindole-1,3-dione scaffold and its derivatives have been investigated for their cytotoxic and anticancer properties. journaljpri.comnih.gov Studies have shown that derivatives of this compound can exhibit significant antimitotic activity and induce apoptosis in various cancer cell lines.

For instance, 4,7-difluoroindoline-2,3-dione, a related compound, demonstrated a mean GI50 (concentration for 50% growth inhibition) of 15.72 μM against human tumor cells. Furthermore, derivatives of 6-amido-4-aminoisoindolyne-1,3-dione have been identified as inhibitors of p70S6K1, a protein kinase implicated in breast cancer, with IC50 values in the nanomolar range. frontiersin.orgresearchgate.net The cytotoxic effects of various isoindole derivatives have been evaluated against a panel of human cancer cell lines, with some compounds showing potent activity. rsc.orgarabjchem.orgmdpi.com

The following table summarizes the anticancer activity of selected isoindole-related compounds.

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference |

| 4,7-Difluoroindoline-2,3-dione | Human tumor cells | Mean GI50 | 15.72 μM | |

| 4,7-Difluoroindoline-2,3-dione | HT-1080 (fibrosarcoma) | IC50 | ~19.56 µM | |

| 6-amido-4-aminoisoindolyne-1,3-dione derivatives | MCF7 (breast cancer) | p70S6K1 Inhibition (IC50) | 0.4 - 0.75 μM | frontiersin.org |

| Quinazoline-2,4(1H,3H)-dione derivatives | MX-1 cells | IC50 | < 3.12 μM | rsc.org |

| 1,3-disubstituted thiourea (B124793) derivatives | SW480, SW620 (colon), PC3 (prostate), K-562 (leukemia) | IC50 | ≤ 10 µM | mdpi.com |

Investigations into Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's pose a significant global health challenge. nih.gov One therapeutic strategy involves the use of neuroprotective agents that can prevent or slow down neuronal damage. drugbank.com Derivatives of isoindole-1,3-dione have been investigated for their potential neuroprotective effects. mdpi.com

Research has focused on the ability of these compounds to inhibit enzymes like acetylcholinesterase (AChE), which are involved in the pathology of Alzheimer's disease. nih.gov Beyond enzyme inhibition, some isoindoline-1,3-dione derivatives have demonstrated neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. nih.govturkjps.org For example, certain compounds were found to protect PC12 neurons from H2O2-induced damage. nih.gov Isatin (indole-2,3-dione), a related endogenous molecule, has also shown neuroprotective properties in various experimental models. nih.gov

The table below highlights some of the key findings in the investigation of isoindole-related compounds as neuroprotective agents.

| Compound/Derivative | Model System | Observed Effect | Reference |

| Isoindoline-1,3-dione derivatives (7a, 7c, 7f) | H2O2-treated PC12 cells | Neuroprotective effect | nih.gov |

| Indole-3-carbinol (I3C) | Cerebral ischemia-reperfusion injury in rats | Reduced inflammation and oxidative stress | mdpi.com |

| Thiazolidine-2,4-dione derivative (TZ4C) | SH-SY5Y cells and rat model of memory impairment | Reduced p-Tau, HSP70, and caspase-3 expression; enhanced memory function | nih.gov |

| N-propananilide derivatives | 6-OHDA-induced SH-SY5Y cells | Remarkable neuroprotective effects | turkjps.org |

| Atorvastatin, Clopidogrel | OGD/R-induced SH-SY5Y cells | Increased cell viability | thno.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.